4-chloro-N-(3,4-dichlorophenyl)dithiazol-5-imine
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Overview
Description
4-chloro-N-(3,4-dichlorophenyl)dithiazol-5-imine is a useful research compound. Its molecular formula is C8H3Cl3N2S2 and its molecular weight is 297.6. The purity is usually 95%.
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Scientific Research Applications
Corrosion Inhibition
Studies have identified derivatives closely related to "4-chloro-N-(3,4-dichlorophenyl)dithiazol-5-imine" as effective corrosion inhibitors, particularly for protecting metals like mild steel in acidic environments. These compounds exhibit high inhibition efficiency, attributed to their adsorption on the metal surface, which follows Langmuir's adsorption isotherm model. The effectiveness of such inhibitors depends significantly on the molecular structure, with specific substitutions enhancing inhibitory performance through increased surface adsorption and protective film formation on the metal surface (Lagrenée et al., 2002), (Bentiss et al., 2007).
Synthesis of Heterocyclic Compounds
Research into the chemical reactivity of "this compound" has led to the discovery of novel routes for synthesizing heterocyclic compounds. This compound's reactivity with various active methylenes and other substrates results in the formation of diverse heterocyclic structures, including pyrimidine, pyrimidinone, and thiazole derivatives, showcasing its versatility in organic synthesis (Shibuya, 1984), (Duan & Rees, 1997).
Adsorption and Interaction Studies
The compound and its derivatives have been the subject of studies focusing on their adsorption properties and interactions with metals and organic molecules. These investigations help understand the molecular mechanisms underlying their applications, such as corrosion inhibition, and contribute to the development of new materials and chemicals with improved performance (Konstantinova et al., 1998), (Jacquot et al., 1999).
Mechanism of Action
Target of Action
The primary target of 4-chloro-N-(3,4-dichlorophenyl)dithiazol-5-imine is the CYP51 enzyme of the cytochrome P450 family . This enzyme plays a crucial role in the biosynthesis of ergosterol, a key component of the cell membrane of phytopathogenic fungi .
Mode of Action
This compound interacts with its target by binding to the iron atom of the heme porphyrin ring . This interaction inhibits the stage of C14 demethylation of lanosterol, which is a critical step in the biosynthesis of ergosterol . The inhibition of ergosterol synthesis leads to the death of the fungi due to the impossibility of osmotic nutrition .
Biochemical Pathways
The compound affects the ergosterol biosynthesis pathway . By inhibiting the CYP51 enzyme, it disrupts the conversion of lanosterol to ergosterol . This disruption affects the integrity of the fungal cell membrane, leading to the death of the fungi .
Result of Action
The result of the compound’s action is the high fungicidal activity . In vitro tests have shown that it is effective against six species of phytopathogenic fungi . This makes it a potential candidate for use in fungicidal preparations to reduce the spread of fungal diseases and increase agricultural productivity .
Action Environment
Properties
IUPAC Name |
4-chloro-N-(3,4-dichlorophenyl)dithiazol-5-imine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3Cl3N2S2/c9-5-2-1-4(3-6(5)10)12-8-7(11)13-15-14-8/h1-3H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVBPILKPUCKSIP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N=C2C(=NSS2)Cl)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3Cl3N2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.